3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced onto the spirocyclic core.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the spirocyclic core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s spirocyclic structure imparts interesting physical properties, making it useful in the development of advanced materials.
Chemical Biology: Researchers use this compound to study its interactions with biological molecules, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds, such as:
Trichlorophenol: This compound also contains a chlorophenyl group but lacks the spirocyclic structure and sulfonyl group.
Chlorpheniramine: This compound has a chlorophenyl group and is used as an antihistamine, but it has a different core structure and lacks the spirocyclic and sulfonyl groups.
The uniqueness of this compound lies in its combination of a spirocyclic core with chlorophenyl and sulfonyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-(4-ethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-2-15-3-9-18(10-4-15)29(27,28)25-13-11-21(12-14-25)23-19(20(26)24-21)16-5-7-17(22)8-6-16/h3-10H,2,11-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDHLBSZYHYKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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